

# Application Notes and Protocols: Utilizing the Novel Object Recognition (NOR) Test with Luvadaxistat

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Luvadaxistat |           |
| Cat. No.:            | B608702      | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Luvadaxistat** (also known as TAK-831 or NBI-1065844) is a potent and selective inhibitor of the enzyme D-amino acid oxidase (DAAO).[1][2] DAAO is responsible for the degradation of D-serine, a crucial co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor.[1][3] By inhibiting DAAO, **Luvadaxistat** increases the levels of D-serine in the brain, thereby enhancing NMDA receptor signaling.[1][2] The NMDA receptor plays a critical role in synaptic plasticity, learning, and memory.[4][5]

Cognitive deficits are a core feature of several neuropsychiatric and neurodegenerative disorders. The novel object recognition (NOR) test is a widely used behavioral assay in rodents to assess learning and memory, particularly recognition memory.[6][7][8] This test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[6][7] This document provides detailed protocols for utilizing the NOR test to evaluate the potential cognitive-enhancing effects of **Luvadaxistat**.

#### **Mechanism of Action of Luvadaxistat**

**Luvadaxistat**'s mechanism of action centers on the modulation of the glutamatergic system, specifically through the potentiation of NMDA receptor activity. D-serine, synthesized from L-serine by serine racemase, is released into the synaptic cleft and acts as an endogenous coagonist at the glycine binding site on the NMDA receptor.[3] The binding of both glutamate and



a co-agonist (like D-serine or glycine) is necessary for the activation of the NMDA receptor, leading to the opening of its ion channel and subsequent intracellular signaling cascades that are fundamental for synaptic plasticity.[3]

The enzyme D-amino acid oxidase (DAAO), primarily found in astrocytes, degrades D-serine, thus regulating its availability in the synapse.[3] **Luvadaxistat** selectively inhibits DAAO, leading to an accumulation of D-serine in key brain regions, including the cerebellum.[1][2] This increased availability of D-serine enhances the probability of NMDA receptor activation in the presence of glutamate, thereby potentiating synaptic transmission and plasticity.



Click to download full resolution via product page

Caption: Luvadaxistat's Mechanism of Action.



# Data Presentation: Luvadaxistat in the Novel Object Recognition Test

Preclinical studies have demonstrated that **Luvadaxistat** can ameliorate cognitive deficits in rodent models.[1] The data presented below are representative of findings from such studies, illustrating the dose-dependent effects of **Luvadaxistat** on recognition memory as assessed by the NOR test.

Table 1: Effect of Acute Luvadaxistat Administration on Recognition Memory in Mice

| Treatment<br>Group | Dose (mg/kg,<br>p.o.) | n  | Discrimination<br>Index (D2)* | p-value vs.<br>Vehicle |
|--------------------|-----------------------|----|-------------------------------|------------------------|
| Vehicle            | -                     | 12 | 0.05 ± 0.04                   | -                      |
| Luvadaxistat       | 0.3                   | 12 | 0.25 ± 0.06                   | < 0.05                 |
| Luvadaxistat       | 1.0                   | 12 | 0.35 ± 0.07                   | < 0.01                 |
| Luvadaxistat       | 3.0                   | 12 | 0.38 ± 0.05                   | < 0.01                 |
| Luvadaxistat       | 10.0                  | 12 | 0.40 ± 0.08                   | < 0.001                |
| Positive Control   | 1.5                   | 12 | 0.32 ± 0.06                   | < 0.01                 |

<sup>\*</sup>Data are presented as mean ± SEM. The Discrimination Index (D2) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A D2 score of 0 indicates no preference.[1]

### **Experimental Protocols**

The following is a detailed protocol for conducting the NOR test to evaluate the effects of **Luvadaxistat**.

#### **Materials and Apparatus**

• Subjects: Male C57BL/6J mice (7-8 weeks old).[1]



- Housing: Standard laboratory cages with ad libitum access to food and water, maintained on a 12-hour light/dark cycle.
- Test Arena: A square open-field box (e.g., 40 x 40 x 40 cm) made of non-porous material for easy cleaning.[9]
- Objects: Two sets of identical objects (e.g., Set A: two identical plastic cubes; Set B: two
  identical metal cylinders). Objects should be of similar size and complexity, and heavy
  enough that mice cannot displace them.[9]
- Data Acquisition: A video camera mounted above the arena, connected to a computer with tracking software (e.g., EthoVision XT).
- **Luvadaxistat**: Synthesized or procured from a reputable supplier. To be dissolved in a suitable vehicle (e.g., 0.5% methylcellulose in water).
- Cleaning Solution: 70% ethanol to clean the arena and objects between trials to eliminate olfactory cues.[9]

#### **Experimental Procedure**

The NOR test consists of three phases: Habituation, Training (Familiarization), and Testing.





Click to download full resolution via product page

**Caption:** Experimental Workflow for the NOR Test.

Phase 1: Habituation (Day 1)

 Transport mice to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.[7][10]



- Gently place each mouse individually into the empty test arena.
- Allow the mouse to freely explore the arena for 30 minutes.[1]
- After the habituation period, return the mouse to its home cage.
- Clean the arena thoroughly with 70% ethanol between each mouse.

Phase 2: Training/Familiarization Trial (T1) (Day 2)

- Administer Luvadaxistat or vehicle orally (p.o.) at the desired dose. The timing of administration should be consistent (e.g., 60 minutes before T1).
- Place two identical objects (Object A) in opposite corners of the arena.
- Gently place the mouse in the center of the arena, facing away from the objects.
- Allow the mouse to explore the objects for 5 minutes.[1][9]
- Record the session using the video tracking system. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it (sniffing, touching).
- At the end of the trial, return the mouse to its home cage.
- Clean the arena and objects with 70% ethanol.

Phase 3: Testing Trial (T2) (Day 2)

- After a specific inter-trial interval (ITI), for example, 3 hours, the testing trial begins.[1] A
  longer ITI is used to challenge memory and is more likely to reveal the effects of a cognitive
  enhancer.
- In the arena, replace one of the familiar objects (Object A) with a novel object (Object B). The position of the novel object should be counterbalanced across animals.
- Place the mouse back into the center of the arena.
- Allow the mouse to explore for 5 minutes, and record the session.



- At the end of the trial, return the mouse to its home cage.
- Clean the arena and all objects thoroughly with 70% ethanol.

#### **Data Analysis**

- Using the tracking software, quantify the amount of time each mouse spent exploring each object during both T1 and T2.
- Calculate the Discrimination Index (D2) for the testing trial (T2) using the following formula:
  - D2 = (Time exploring novel object Time exploring familiar object) / (Total time exploring both objects)[1]
- A positive D2 value indicates a preference for the novel object, suggesting that the mouse remembers the familiar object. A D2 score of zero indicates no preference.
- Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the D2 scores between the different treatment groups (vehicle vs. Luvadaxistat doses).

#### Conclusion

The novel object recognition test is a valuable tool for assessing the pro-cognitive effects of **Luvadaxistat**. The provided protocols, when meticulously followed, can yield reliable and reproducible data for evaluating the potential of **Luvadaxistat** as a cognitive enhancer. The mechanism of action, involving the potentiation of NMDA receptor function through DAAO inhibition, provides a strong rationale for its use in ameliorating memory deficits. While preclinical findings are promising, it is important to note that clinical trial results for **Luvadaxistat** in treating cognitive impairment in schizophrenia have been mixed, with a recent Phase 2 study failing to meet its primary endpoint.[11][12] Nevertheless, the NOR paradigm remains a crucial component of the preclinical characterization of compounds targeting cognitive domains.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Luvadaxistat: A Novel Potent and Selective d-Amino Acid Oxidase Inhibitor Improves Cognitive and Social Deficits in Rodent Models for Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Efficacy and safety of the novel GlyT1 inhibitor BI 425809 in Alzheimer's dementia: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? [frontiersin.org]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications PMC [pmc.ncbi.nlm.nih.gov]
- 7. behaviorcloud.com [behaviorcloud.com]
- 8. Novel Object Recognition for Studying Memory in Mice [en.bio-protocol.org]
- 9. Novel Object Recognition [protocols.io]
- 10. mmpc.org [mmpc.org]
- 11. Neurocrine Biosciences Provides Update on ERUDITE™ Phase 2 Data for Luvadaxistat in Adults with Cognitive Impairment Associated with Schizophrenia [prnewswire.com]
- 12. nrtimes.co.uk [nrtimes.co.uk]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing the Novel Object Recognition (NOR) Test with Luvadaxistat]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608702#utilizing-the-novel-object-recognition-test-with-luvadaxistat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com